3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one
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Overview
Description
3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a benzoyl group at the 3-position and chlorine atoms at the 6 and 8 positions on the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one typically involves the reaction of 6,8-dichloro-2H-1-benzopyran-2-one with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:
6,8-dichloro-2H-1-benzopyran-2-one+benzoyl chloridepyridine, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzoyl-2H-chromen-2-one: Lacks chlorine atoms, making it less lipophilic.
2H-1-Benzopyran-2-one, 7-methoxy-: Contains a methoxy group instead of chlorine atoms.
2H-1-Benzopyran-2-one, 6-methyl-: Contains a methyl group instead of chlorine atoms.
Uniqueness
3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one is unique due to the presence of chlorine atoms at the 6 and 8 positions, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific properties and applications .
Properties
CAS No. |
3855-86-5 |
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Molecular Formula |
C16H8Cl2O3 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
3-benzoyl-6,8-dichlorochromen-2-one |
InChI |
InChI=1S/C16H8Cl2O3/c17-11-6-10-7-12(14(19)9-4-2-1-3-5-9)16(20)21-15(10)13(18)8-11/h1-8H |
InChI Key |
HBCSDGCFVQHFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Origin of Product |
United States |
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